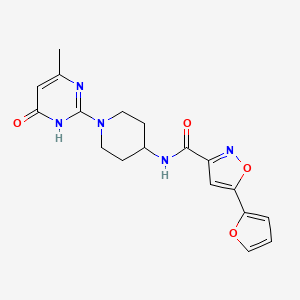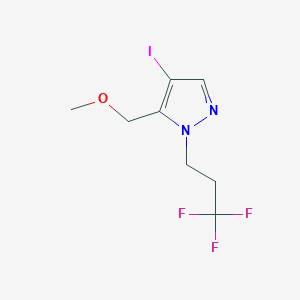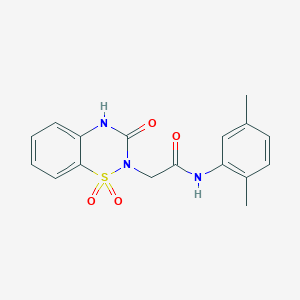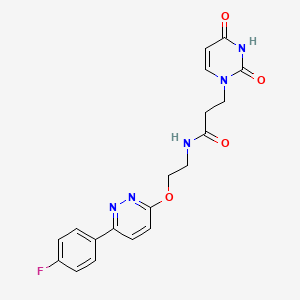![molecular formula C19H23ClN4O2 B2851155 N-(5-Chloro-2-methylphenyl)-2-{[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]oxy}acetamide CAS No. 1226450-23-2](/img/structure/B2851155.png)
N-(5-Chloro-2-methylphenyl)-2-{[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]oxy}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-Chloro-2-methylphenyl)-2-{[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]oxy}acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Chloro-2-methylphenyl)-2-{[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]oxy}acetamide typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis may include:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the pyrazine ring: This step may involve the use of pyrazine derivatives and coupling reactions.
Functionalization of the aromatic ring: Chlorination and methoxylation reactions are used to introduce the chloro and methoxy groups on the aromatic ring.
Final coupling and amide formation: The final step involves coupling the functionalized aromatic ring with the piperidine-pyrazine intermediate and forming the carboxamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This may include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the final product’s purity and quality.
化学反応の分析
Types of Reactions
N-(5-Chloro-2-methylphenyl)-2-{[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]oxy}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or modify functional groups.
Substitution: The chloro group on the aromatic ring can be substituted with other nucleophiles.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted aromatic compounds.
科学的研究の応用
Chemistry: The compound can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may be used in biological assays to study its effects on various biological pathways and targets.
Medicine: The compound’s unique structure may make it a candidate for drug development, particularly in targeting specific receptors or enzymes.
Industry: It can be used in the development of new materials or as a precursor for other industrially relevant compounds.
作用機序
The mechanism of action of N-(5-Chloro-2-methylphenyl)-2-{[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]oxy}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets and modulate their activity. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
Similar compounds to N-(5-Chloro-2-methylphenyl)-2-{[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]oxy}acetamide include:
- N-(2-chloro-4,6-dimethoxyphenyl)-1-[3-(phenylthio)pyrazin-2-yl]piperidine-3-carboxylate
- N-(2-chloro-4,6-dimethoxyphenyl)-1-[3-(phenylthio)pyrazin-2-yl]piperidine-3-sulfonamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and interact with specific molecular targets makes it a valuable compound for research and development.
特性
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN4O2/c1-13-6-7-15(20)11-16(13)22-17(25)12-26-18-10-14(2)21-19(23-18)24-8-4-3-5-9-24/h6-7,10-11H,3-5,8-9,12H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRPKZSPLAQSEQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)COC2=NC(=NC(=C2)C)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2,6-Dimethylmorpholin-4-yl)-2-[(6-methylpyridin-2-yl)methyl-prop-2-ynylamino]ethanone](/img/structure/B2851073.png)




![2-{[3-(2-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2851082.png)
![rac-tert-butylN-{[(1R,3R)-3-amino-1-fluorocyclopentyl]methyl}carbamatehydrochloride](/img/structure/B2851086.png)
![2-[[6-(4-Fluoroanilino)-1-methylpyrazolo[3,4-d]pyrimidin-4-yl]amino]ethanol](/img/structure/B2851087.png)
![ethyl 6-(4-methoxyphenyl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboxylate](/img/structure/B2851088.png)
![2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N,N-diisopropylacetamide](/img/structure/B2851089.png)
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-phenylquinoline-4-carboxamide](/img/structure/B2851092.png)
![3-[(oxolan-2-yl)methyl]-1-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}urea](/img/structure/B2851093.png)

